molecular formula C17H12ClFN2O2S B2733897 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone CAS No. 1798458-82-8

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone

Cat. No.: B2733897
CAS No.: 1798458-82-8
M. Wt: 362.8
InChI Key: ASENPPYOUWRXFQ-UHFFFAOYSA-N
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Description

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzo[d]thiazole Derivative: The synthesis begins with the preparation of the benzo[d]thiazole moiety. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is introduced by reacting the benzo[d]thiazole derivative with an appropriate azetidinone precursor. This step often requires the use of strong bases and controlled temperatures to ensure the formation of the azetidine ring.

    Coupling with 2-Chloro-6-fluorobenzoyl Chloride: The final step involves the coupling of the azetidine derivative with 2-chloro-6-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often require the presence of a base and are conducted at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of benzo[d]thiazole exhibit antimicrobial, antiviral, and anticancer activities .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to bind to various enzymes and receptors, modulating their activity. The azetidine ring and the chloro-fluoro-phenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its potential for medicinal applications, as these groups are known to improve the pharmacokinetic properties of drug candidates.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-chloro-6-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2S/c18-11-4-3-5-12(19)15(11)16(22)21-8-10(9-21)23-17-20-13-6-1-2-7-14(13)24-17/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASENPPYOUWRXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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